molecular formula C11H8Cl2N4O B4422418 N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea

N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea

Cat. No. B4422418
M. Wt: 283.11 g/mol
InChI Key: ADZFERGUHQCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Dichloropinazone or DCPA. It is a herbicide that is used to control weeds in agricultural fields. In

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea involves the inhibition of photosynthesis in plants. It disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound can have adverse effects on the environment and human health. It has been found to be toxic to aquatic organisms and can accumulate in the soil, leading to long-term environmental damage. In humans, exposure to this compound can cause skin irritation, respiratory problems, and other health issues.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea has several advantages for use in lab experiments. It is readily available and relatively inexpensive. However, its toxicity and potential environmental damage must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the study of N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea. One area of research is the development of new drugs based on its antifungal and antibacterial properties. Another area of research is the development of new pesticides that are less harmful to the environment. Additionally, more studies are needed to understand the long-term effects of this compound on the environment and human health.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has several advantages, its potential environmental and health hazards must be taken into consideration when using it in lab experiments.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in various fields. It has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a pesticide in agricultural fields.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZFERGUHQCNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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